molecular formula C15H15N3O2 B13098839 (E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one

(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B13098839
M. Wt: 269.30 g/mol
InChI Key: OKIQGLOHGBTAGG-CSKARUKUSA-N
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Description

(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one is an organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethylamino group and the acrylamide moiety suggests that this compound may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Acrylamide Moiety: This step involves the reaction of the pyridazinone derivative with acryloyl chloride in the presence of a base.

    Dimethylamino Group Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyridazinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Acrylamide Derivatives: Compounds with acrylamide moieties but different core structures.

    Dimethylamino Compounds: Compounds with dimethylamino groups but different overall structures.

Uniqueness

(E)-3-(3-(Dimethylamino)acryloyl)-1-phenylpyridazin-4(1H)-one is unique due to the combination of its pyridazinone core, phenyl group, acrylamide moiety, and dimethylamino group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]-1-phenylpyridazin-4-one

InChI

InChI=1S/C15H15N3O2/c1-17(2)10-8-13(19)15-14(20)9-11-18(16-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b10-8+

InChI Key

OKIQGLOHGBTAGG-CSKARUKUSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NN(C=CC1=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C=CC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2

Origin of Product

United States

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